Cas no 2411268-78-3 (2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide)

2-Chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide is a chlorinated acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both chloro and hydroxy functional groups, which may contribute to its reactivity and biological activity. The compound's dual chlorination enhances its stability and lipophilicity, making it a candidate for further derivatization in drug discovery or pesticide development. The presence of the hydroxy group offers a site for further chemical modifications, enabling tailored synthesis of analogs. This compound is primarily of interest in specialized organic synthesis and intermediate applications, where its unique structural features can be leveraged for targeted molecular design. Proper handling and storage are recommended due to its reactive functional groups.
2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide structure
2411268-78-3 structure
Product Name:2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide
CAS No:2411268-78-3
MF:C12H15Cl2NO2
MW:276.159001588821
CID:5356130
PubChem ID:146098450
Update Time:2025-09-28

2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]acetamide
    • Z3952175410
    • 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide
    • Inchi: 1S/C12H15Cl2NO2/c1-2-10(15-11(16)7-13)12(17)8-3-5-9(14)6-4-8/h3-6,10,12,17H,2,7H2,1H3,(H,15,16)
    • InChI Key: XQHFBEOIZXHTQZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(CC)NC(CCl)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 243
  • XLogP3: 2.6
  • Topological Polar Surface Area: 49.3

2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577033-0.05g
2-chloro-N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]acetamide
2411268-78-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide

Professional Introduction to Compound with CAS No. 2411268-78-3 and Product Name: 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide

Compound with the CAS number 2411268-78-3 and the product name 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The intricate molecular architecture of this compound, featuring a chloro-substituted phenyl ring and a hydroxybutanamide moiety, positions it as a promising candidate for further exploration in therapeutic interventions.

The 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide molecule exhibits a high degree of specificity, which is critical for its role in biological assays and drug interactions. The presence of both chloro substituents and a hydroxy group contributes to its reactivity and binding affinity, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the importance of such structural features in enhancing the efficacy of small molecule drugs, particularly in targeting complex biological pathways.

In the realm of pharmaceutical research, the development of novel compounds that can modulate biological processes is of paramount importance. The 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in various diseases. Its ability to interact with biological targets at a molecular level makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The chloro-substituted phenyl ring provides a reactive site for further functionalization, allowing researchers to tailor the compound's properties for specific applications. This flexibility is particularly advantageous in drug discovery pipelines, where compounds often require multiple rounds of optimization to achieve desired pharmacological profiles.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity. The 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide has been subjected to virtual screening and molecular docking studies to identify its potential interactions with biological targets. These computational approaches have revealed promising candidates for further experimental validation, streamlining the drug discovery process.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in achieving the desired stereochemical outcomes.

In conclusion, the compound with CAS number 2411268-78-3 and the product name 2-chloro-N-1-(4-chlorophenyl)-1-hydroxybutan-2-ylacetamide represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features, potential applications in drug discovery, and synthetic accessibility make it a compelling subject for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a crucial role in developing innovative treatments for various diseases.

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